molecular formula C15H22N2O2S B8110139 rel-2-((3aR,7S,7aS)-octahydropyrano[4,3-c]pyrrol-7-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide

rel-2-((3aR,7S,7aS)-octahydropyrano[4,3-c]pyrrol-7-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide

Cat. No.: B8110139
M. Wt: 294.4 g/mol
InChI Key: ZMRGJWIDEZZXEE-BZPMIXESSA-N
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Description

The compound rel-2-((3aR,7S,7aS)-octahydropyrano[4,3-c]pyrrol-7-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide is an intriguing chemical entity with potential applications across multiple scientific fields. Characterized by its unique structural elements, it attracts interest for its reactivity and utility in various research and industrial contexts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of rel-2-((3aR,7S,7aS)-octahydropyrano[4,3-c]pyrrol-7-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide involves multi-step synthesis. Typically, the synthesis starts with the formation of the octahydropyrano[4,3-c]pyrrol core, followed by the introduction of the N-(2-(thiophen-2-yl)ethyl)acetamide group. Reaction conditions often include controlled temperatures, specific solvents like dichloromethane or toluene, and catalysts such as palladium or copper complexes.

Industrial Production Methods

On an industrial scale, the synthesis might involve continuous flow techniques to ensure consistent product quality and yield. Optimization of reaction parameters, such as temperature, pressure, and reagent concentrations, is essential to scale up from laboratory conditions to large-scale production efficiently.

Chemical Reactions Analysis

Types of Reactions

Rel-2-((3aR,7S,7aS)-octahydropyrano[4,3-c]pyrrol-7-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide undergoes several types of chemical reactions:

  • Oxidation: : It can be oxidized to introduce additional functional groups or alter its reactivity.

  • Reduction: : Reduction reactions can modify the oxidation state of functional groups within the compound.

  • Substitution: : Various nucleophilic and electrophilic substitution reactions can be performed on the compound.

Common Reagents and Conditions

  • Oxidation: : Reagents like potassium permanganate, chromium trioxide, or hypervalent iodine compounds.

  • Reduction: : Common reducing agents include lithium aluminium hydride, sodium borohydride, and hydrogen in the presence of a palladium catalyst.

  • Substitution: : Conditions vary depending on the specific substitution reaction but may include reagents like alkyl halides, acyl chlorides, and various catalysts.

Major Products Formed

The primary products formed from these reactions depend on the specific conditions and reagents used. Generally, modifications can lead to the formation of derivatives with different functional groups or altered biological activity.

Scientific Research Applications

Chemistry

In chemistry, rel-2-((3aR,7S,7aS)-octahydropyrano[4,3-c]pyrrol-7-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide is used as a building block for more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Biologically, this compound can be used to study the effects of various functional groups on biological activity. It serves as a model compound in pharmacological research, helping to elucidate mechanisms of action of related structures.

Medicine

In medicine, its derivatives may have potential therapeutic applications, such as anti-inflammatory or anticancer agents. Ongoing research explores its efficacy and safety profiles.

Industry

Industrial applications may include its use as a catalyst or an intermediate in the synthesis of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which rel-2-((3aR,7S,7aS)-octahydropyrano[4,3-c]pyrrol-7-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide exerts its effects involves interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins within biological pathways. By binding to these targets, the compound can modulate biochemical processes, leading to its observed effects.

Comparison with Similar Compounds

Comparison and Uniqueness

Compared to other similar compounds, rel-2-((3aR,7S,7aS)-octahydropyrano[4,3-c]pyrrol-7-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide stands out due to its unique structural features, which confer distinct reactivity and potential applications. While structurally related compounds may share some properties, this compound's specific arrangement of functional groups and ring systems offers unique advantages in synthesis and application.

Similar Compounds

  • rel-2-((3aR,7S,7aS)-octahydropyrano[4,3-c]pyrrol-7-yl)-N-ethylacetamide

  • rel-2-((3aR,7S,7aS)-octahydropyrano[4,3-c]pyrrol-7-yl)-N-(2-phenylethyl)acetamide

  • rel-2-((3aR,7S,7aS)-octahydropyrano[4,3-c]pyrrol-7-yl)-N-(2-(fur-2-yl)ethyl)acetamide

Properties

IUPAC Name

2-[(3aR,7S,7aS)-1,2,3,3a,4,6,7,7a-octahydropyrano[3,4-c]pyrrol-7-yl]-N-(2-thiophen-2-ylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2S/c18-15(17-4-3-13-2-1-5-20-13)6-11-9-19-10-12-7-16-8-14(11)12/h1-2,5,11-12,14,16H,3-4,6-10H2,(H,17,18)/t11-,12-,14+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMRGJWIDEZZXEE-BZPMIXESSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2COCC(C2CN1)CC(=O)NCCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2COC[C@H]([C@@H]2CN1)CC(=O)NCCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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